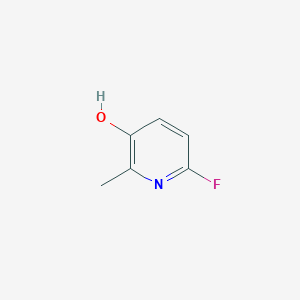

6-Fluoro-3-hydroxy-2-methylpyridine

説明

Significance of Pyridine (B92270) Scaffolds in Chemical and Biological Sciences

The pyridine ring is an isostere of benzene (B151609), where a CH group is replaced by a nitrogen atom. This substitution significantly alters the electronic and physical properties of the ring, making it more polar and reactive. nih.gov The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors. nih.gov This inherent reactivity and potential for specific biological interactions have led to the inclusion of pyridine motifs in over 7,000 existing drug molecules. rsc.org

Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comnih.gov Well-known drugs such as isoniazid (B1672263) (an antitubercular agent), imatinib (B729) (an anticancer drug), and omeprazole (B731) (an antiulcer medication) all feature a pyridine core, highlighting the scaffold's importance in modern medicine. nih.gov Furthermore, pyridine and its derivatives are essential in various industrial applications, serving as solvents, catalysts, and precursors for the synthesis of a wide range of chemicals. rsc.orgsarchemlabs.com

Role of Fluorine Substitution in Modulating Chemical and Biological Properties

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. tandfonline.comselvita.com Fluorine, being the most electronegative element, imparts unique properties to a molecule without significantly increasing its size, as its van der Waals radius is comparable to that of a hydrogen atom. tandfonline.com

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body. tandfonline.commdpi.com

Increased Lipophilicity: The C-F bond is more lipophilic than the C-H bond, which can improve a drug's ability to cross cell membranes and be absorbed and transported more effectively within the body. nih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a compound's solubility, absorption, and interaction with biological targets. nih.gov

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. tandfonline.com The substitution of hydrogen with fluorine can also induce conformational changes that favor a more optimal binding orientation.

Overview of 6-Fluoro-3-hydroxy-2-methylpyridine as a Research Target

This compound , with the chemical formula C₆H₆FNO, is a specialized fluorinated pyridine derivative that has emerged as a compound of interest in chemical research. biosynth.com It is primarily available as a research chemical, utilized as a building block in the synthesis of more complex molecules. sarchemlabs.comtandfonline.combiosynth.com

While extensive academic literature dedicated solely to this compound is limited, its structure suggests its utility as an intermediate in medicinal chemistry and drug discovery programs. The combination of the pyridine core, a fluorine substituent, a hydroxyl group, and a methyl group provides multiple points for chemical modification, making it a versatile scaffold for creating diverse chemical libraries.

The synthesis of related fluorinated pyridine derivatives often involves multi-step processes, including nitration, reduction, diazotization, and fluorination reactions. acs.org For instance, the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a structurally related compound, involves a four-step synthesis. acs.org The development of efficient synthetic routes to compounds like this compound is an active area of research, aiming to provide ready access to these valuable building blocks for further chemical exploration. nih.gov

The biological activities of fluorinated imidazo[1,2-a]pyridine (B132010) derivatives have been investigated, revealing potential for antipsychotic agents. nih.govresearchgate.net While no specific biological activity has been reported for this compound itself in the public domain, its structural motifs are present in compounds that are being explored for various therapeutic applications. The evaluation of such compounds often includes assessing their affinity for biological targets, metabolic stability, and potential toxicity. nih.gov

Below is a table summarizing the key identifiers and properties of this compound and a related compound.

| Property | This compound | 2-Fluoro-6-methylpyridin-3-ol |

| CAS Number | 1227577-28-7 biosynth.com | 209328-87-0 bldpharm.com |

| Molecular Formula | C₆H₆FNO biosynth.com | C₆H₆FNO bldpharm.com |

| Molecular Weight | 127.12 g/mol biosynth.com | Not specified |

| Synonyms | 6-Fluoro-2-methylpyridin-3-ol chemcd.com | Not specified |

Further research into the synthesis and biological evaluation of this compound and its derivatives could uncover novel applications in medicinal chemistry and materials science. Its availability as a research chemical provides a foundation for such investigations. guidechem.comfrontierspecialtychemicals.com

Structure

3D Structure

特性

IUPAC Name |

6-fluoro-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEWKQXJKBPDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 6 Fluoro 3 Hydroxy 2 Methylpyridine and Its Derivatives

Regioselective Synthesis Approaches

The controlled synthesis of 6-Fluoro-3-hydroxy-2-methylpyridine hinges on methodologies that can selectively introduce functional groups at the C2, C3, and C6 positions. The following sections explore sophisticated strategies that address this challenge.

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for functionalizing electron-deficient heterocyclic rings like pyridine (B92270). The presence of an electron-withdrawing group, such as a fluorine atom, activates the ring, making it susceptible to attack by nucleophiles. This approach is particularly effective for introducing substituents at the positions alpha (C2, C6) and gamma (C4) to the nitrogen atom.

An alternative SNAr strategy involves the displacement of a leaving group other than fluoride (B91410), such as a nitro group, which can be replaced by a fluoride anion using sources like potassium fluoride in the first step. nih.gov Subsequently, another leaving group could be displaced by a hydroxide (B78521) or methoxide (B1231860) nucleophile to yield the hydroxypyridine. The reactivity of halopyridines in SNAr reactions is a key consideration; 2-fluoropyridines are noted to be significantly more reactive than their 2-chloro counterparts, allowing reactions to proceed under milder conditions. nih.govacs.org An efficient protocol for the hydroxylation of 2-fluoropyridines under transition-metal-free conditions has been reported, leading to the formation of pyridones and oxydipyridines. rsc.org

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Halopyridines

| Nucleophile | Substrate Type | Conditions | Product Type | Reference |

| NaOEt | 2-Fluoropyridine (B1216828) | EtOH | 2-Alkoxypyridine | nih.gov |

| NH4OH | 2-Fluoropyridine | DMSO | 2-Aminopyridine | acs.org |

| Phenothiazine | Octafluorotoluene | K2CO3, DMF, 60 °C | 10-Arylphenothiazine | nih.gov |

| Hydroxylamine | [CB11H12]− (oxidized) | Ambient air | B-O-N Compound | nih.gov |

This table presents generalized conditions to illustrate the principles of SNAr and is not specific to the direct synthesis of this compound.

The successful synthesis of this compound via SNAr is critically dependent on the design of the starting precursor, where the fluoro and methyl groups are already integrated. The strategic placement of these groups dictates the regiochemical outcome of subsequent functionalization steps. A synthetic sequence could begin with a 3,5-disubstituted pyridine, which can undergo site-selective fluorination at the C2 position. acs.org For example, a precursor like 2-amino-6-methylpyridine (B158447) can be chemically modified through a series of steps to build the desired substitution pattern before the key hydroxylation or fluorination reactions. acs.org

The synthesis of fluoropyridine precursors themselves can be achieved through various means, including diazotization of aminopyridines in the presence of hydrogen fluoride (Balz-Schiemann reaction) or by direct nucleophilic substitution of a nitro group. nih.govgoogle.com This strategic integration ensures that the final SNAr reaction proceeds at the desired position to furnish the target molecule.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the hydroxylation of C–H bonds. nih.govresearchgate.net Enzymes, particularly from the cytochrome P450 family, are capable of performing regio- and stereoselective oxyfunctionalization on a wide range of substrates, including complex molecules and unactivated C-H bonds. nih.gov

For pyridine derivatives, whole-cell biocatalysts have demonstrated significant promise. The soil bacterium Burkholderia sp. MAK1, for instance, can regioselectively hydroxylate various pyridin-2-amines and pyridin-2-ones at the 5-position. researchgate.net While this specific regioselectivity does not directly yield a 3-hydroxy product, it establishes the principle of using microorganisms for pyridine hydroxylation. The development of new biocatalysts through protein engineering allows for the creation of enzyme variants with tailored substrate scopes and reactivity. By screening libraries of engineered P450s, it is possible to identify biocatalysts capable of hydroxylating specific positions on a given pyridine scaffold. nih.gov This approach is a powerful tool for late-stage functionalization and could be applied to a precursor like 6-fluoro-2-methylpyridine to install the C3-hydroxyl group with high precision. chemistryviews.org

Table 2: Examples of Biocatalytic Oxyfunctionalization Systems

| Biocatalyst Class | Enzyme Example | Typical Reaction | Substrate Class | Reference |

| Whole-Cell | Burkholderia sp. MAK1 | C5-Hydroxylation | Pyridin-2-amines | researchgate.net |

| Monooxygenase | Cytochrome P450s | C-H Hydroxylation | Steroids, Terpenes, Arenes | nih.gov |

| Monooxygenase | P450BM3 Variants | Allylic Hydroxylation | ω-Alkenoic acids | nih.gov |

| Hydroxylase | Ectoine 5-hydroxylase | C5-Hydroxylation | 3-Carboxylated piperidine (B6355638) | chemistryviews.org |

A novel and efficient strategy for the challenging C3-hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.orgnih.gov This metal-free transformation is operationally simple and circumvents the inherent electronic bias of the pyridine ring that typically directs functionalization to the C2, C4, or C6 positions. nih.govthieme-connect.de

The reaction is initiated by irradiating a pyridine N-oxide precursor with ultraviolet light (e.g., 254 nm), which promotes it to an excited state. thieme-connect.de This excited state undergoes isomerization to form a transient oxaziridine (B8769555) intermediate. researchgate.net A subsequent valence isomerization and acid-promoted ring opening of this intermediate ultimately yields the C3-hydroxylated pyridine. thieme-connect.deresearchgate.net A key challenge with this method is controlling regioselectivity, as the reaction can also produce C2- and C5-hydroxylated isomers. nih.govresearchgate.net However, optimization of reaction conditions, particularly the choice of solvent and acid additive, can significantly improve the yield and selectivity for the desired C3-pyridinol product. thieme-connect.de

Table 3: Photochemical C3-Hydroxylation of a Model Pyridine N-Oxide

| Substrate | Light Source | Solvent | Additive | Product (Yield) | Reference |

| Pyridine N-oxide | Rayonet 254 nm | (F3C)3COH | Acetic Acid | 3-Hydroxypyridine (B118123) (64%) | nih.govthieme-connect.de |

Conditions shown are for the parent pyridine N-oxide and serve to illustrate the general methodology.

Multi-component reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single operation to form a complex product, constructing the heterocyclic ring from acyclic precursors. bohrium.comacsgcipr.org This approach avoids the step-wise functionalization of a pre-formed pyridine ring.

Classic methods like the Hantzsch pyridine synthesis, which traditionally involves a [2+2+1+1] condensation, and related MCRs can be adapted to produce highly substituted pyridines. taylorfrancis.comacsgcipr.org To synthesize this compound using an MCR strategy, one would need to select starting materials that contain the requisite fluorine, methyl, and hydroxyl (or a precursor) functionalities. For instance, a recently developed method for synthesizing 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate. acs.org By carefully choosing the ketone and silyl enol ether components, it is possible to build the desired substitution pattern directly into the pyridine ring during its formation. MCRs represent a flexible and efficient strategy for accessing diverse pyridine derivatives, with the potential for catalysis by metals or being conducted under metal-free conditions. bohrium.comresearchgate.net

Table 4: Common Multi-component Reactions for Pyridine Synthesis

| Reaction Name | General Approach | Typical Reactants | Reference |

| Hantzsch Synthesis | [2+2+1+1] or [3+2+1] disconnection | Aldehyde, β-ketoester (x2), Ammonia | taylorfrancis.comacsgcipr.org |

| Guareschi-Thorpe Reaction | Condensation/Cyclization | Cyanoacetamide, 1,3-Diketone | acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Condensation/Cyclization | Enaminone, α,β-Unsaturated Ketone | acsgcipr.org |

| Photoredox Coupling/Condensation | [3+3] Cyclization | α,α-difluoro-β-iodoketone, Silyl enol ether, Ammonia | acs.org |

Nucleophilic Aromatic Substitution in Fluorinated Pyridine Precursors

Fluorination Methodologies for Pyridine Systems

The introduction of a fluorine atom onto a pyridine ring is a key synthetic challenge. Various methods have been developed to achieve this transformation, each with its own advantages and limitations.

Electrophilic Fluorination Techniques

Electrophilic fluorination is a powerful method for the synthesis of organofluorine compounds. wikipedia.org This approach involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond have become the most common and practical electrophilic fluorinating agents due to their stability, safety, and cost-effectiveness. wikipedia.org

Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and Selectfluor®. wikipedia.orgnih.gov These reagents feature electron-withdrawing groups attached to the nitrogen atom, which diminishes the electron density on the fluorine, rendering it electrophilic. wikipedia.org Cationic nitrogen-containing reagents can further enhance the rate and yield of fluorination. wikipedia.org

The fluorination of pyridines can be highly regioselective. For instance, 3-substituted pyridines often undergo fluorination selectively at the 2-position. acs.orgnih.gov The choice of fluorinating agent and reaction conditions is crucial. For example, AgF2 has been used for the C-H fluorination of pyridines and diazines at the position alpha to the nitrogen. acs.orgresearchgate.net This method is notable for its mild reaction conditions and tolerance of various functional groups, making it suitable for late-stage functionalization of complex molecules. acs.orgnih.gov

| Reagent | Substrate | Product | Yield | Reference |

| Selectfluor® | 1,2-Dihydropyridines | 3-Fluoro-3,6-dihydropyridines | - | nih.gov |

| AgF2 | 3-Substituted Pyridines | 2-Fluoro-3-substituted Pyridines | - | acs.org |

| Fluorine-iodine mixtures | Pyridine derivatives | 2-Fluoro-derivatives | High | rsc.org |

Radiofluorination for Radioligand Synthesis

The synthesis of radiolabeled compounds is essential for positron emission tomography (PET) imaging, a non-invasive technique used in medical diagnostics and drug development. nih.govnih.gov Radiofluorination, the introduction of the fluorine-18 (B77423) (¹⁸F) isotope, is a critical step in the preparation of PET radioligands. nih.gov

Nucleophilic radiofluorination of pyridines, particularly at the meta position, can be challenging due to the electron-rich nature of the pyridine ring. rsc.org However, several strategies have been developed to overcome this. One approach involves the direct radiofluorination of pyridine N-oxides. rsc.org For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to [¹⁸F]3-fluoro-4-aminopyridine. rsc.org

Another method utilizes prosthetic groups for labeling bioactive molecules. iaea.org For instance, ethyl 2-[¹⁸F]fluoro-4-pyridine and ethyl 6-[¹⁸F]fluoro-3-pyridine carboxylates can be synthesized in high radiochemical yield from their corresponding trimethylammonium triflate precursors. iaea.org These intermediates can then be activated and coupled to biomolecules. iaea.org More recently, copper-mediated ¹⁸F-fluorination of aryl boron reagents has emerged as a valuable technique for the radiosynthesis of heterocyclic PET radioligands. acs.org

| Precursor | Radiosynthesis Method | Radiotracer | Application | Reference |

| 3-Bromo-4-nitropyridine N-oxide | Direct radiofluorination | [¹⁸F]3-Fluoro-4-aminopyridine | PET Imaging | rsc.org |

| Ethyl-2-(N,N,N-trimethylammonium)-4-pyridine carboxylate triflate | Nucleophilic radiofluorination | Ethyl 2-[¹⁸F]fluoro-4-pyridine carboxylate | Prosthetic group | iaea.org |

| Aryl boron reagents | Copper-mediated ¹⁸F-fluorination | ¹⁸F-labeled heterocyclic compounds | PET radioligands | acs.org |

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, further modifications can be introduced at various positions to explore structure-activity relationships and optimize properties.

Chemical Transformations at the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine ring is a versatile handle for derivatization. It can undergo a variety of chemical transformations, including etherification, esterification, and conversion to other functional groups. These modifications can significantly impact the molecule's biological activity and pharmacokinetic profile.

Modifications at the Methyl Group

The methyl group at the 2-position can also be a site for chemical modification. For instance, it can be halogenated or functionalized through various C-H activation strategies. These modifications can influence the steric and electronic properties of the molecule, potentially leading to improved interactions with biological targets.

Halogenation and Cross-Coupling Reactions

The introduction of additional halogens onto the pyridine ring can provide further opportunities for diversification through cross-coupling reactions. For example, bromination or iodination of the fluorinated pyridine core can create precursors for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. These reactions allow for the introduction of a wide range of aryl, alkyl, and amino substituents, enabling the synthesis of diverse libraries of compounds for biological screening. A study demonstrated the successful Sonogashira cross-coupling of 6-bromo-3-fluoro-2-pyridinaldoxime with various alkynes. soton.ac.uk

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| 6-Bromo-3-fluoro-2-pyridinaldoxime | Alkynes | Sonogashira Cross-Coupling | 6-Alkynyl-3-fluoro-2-pyridinaldoximes | soton.ac.uk |

Solid-Phase Synthesis Approaches

Solid-phase synthesis represents a powerful strategy for the generation of libraries of heterocyclic compounds, including pyridine derivatives. This methodology involves attaching a substrate to a solid support, or resin, and then carrying out a sequence of chemical reactions. A key advantage of this approach is the simplification of the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin.

While specific literature detailing the solid-phase synthesis of this compound is not prevalent, the principles can be applied to create its derivatives. A general approach involves immobilizing a suitable pyridine scaffold onto a polystyrene resin. For instance, a molecule like 2-chloro-5-bromopyridine can be attached to the resin via a traceless silicon linker at the C-4 position acs.org. This immobilized scaffold serves as a versatile platform for further chemical modifications. Selective reactions with various organometallic reagents can then be performed to introduce diversity and build complex structures, ultimately leading to the creation of libraries of pyridine-based compounds acs.org.

Another relevant strategy involves the solid-phase synthesis of peptides incorporating hydroxypyridinone (HOPO) moieties, which are structurally related to hydroxypyridines nih.gov. In these syntheses, a 1,2-HOPO-4-COOH unit can be incorporated into a peptide backbone without the need to protect the reactive hydroxyl group nih.gov. For cases requiring protection, a benzyl (B1604629) group is often used, which can later be removed under specific conditions concomitantly with the cleavage of the peptide from the resin nih.gov. These examples highlight the feasibility of using solid-phase techniques to handle functionalized pyridine rings, suggesting a potential pathway for the synthesis of derivatives of this compound on a solid support.

Hydrogenation of Fluorinated Pyridines to Piperidines

The conversion of fluorinated pyridines to the corresponding fluorinated piperidines is a synthetically valuable transformation, as the fluorinated piperidine motif is highly sought after in pharmaceutical and agrochemical research nih.govacs.org. Piperidines are one of the most common N-heterocycles found in FDA-approved drugs, and the incorporation of fluorine can significantly enhance a molecule's physicochemical properties nih.govdicp.ac.cn. However, the direct hydrogenation of fluoropyridines presents considerable challenges, including the potential for catalyst deactivation by the basic nitrogen atom and competing hydrodefluorination reactions that lead to undesired non-fluorinated products nih.govnih.gov.

Recent advancements have led to robust and selective methods for this transformation, providing access to a wide range of (multi)fluorinated piperidines.

Palladium-Catalyzed Hydrogenation

A simple and effective protocol for the cis-selective hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst. Researchers found that combining Pd(OH)₂ on carbon with aqueous HCl in methanol (B129727) provides an efficient system for the hydrogenation nih.gov. The Brønsted acid is crucial for protonating the substrate and product, which helps to overcome catalyst inhibition and improve reactivity nih.gov. This method demonstrates good tolerance for air and moisture and can be used for the gram-scale synthesis of fluorinated piperidines nih.gov. The utility of this method has been showcased by synthesizing fluorinated analogues of drug compounds like bupivacaine (B1668057) and ropivacaine (B1680718) nih.gov.

nih.gov| Catalyst | Acid | Solvent | Key Features | Yield |

|---|---|---|---|---|

| Pd(OH)₂/C (20 wt%) | Aqueous HCl | MeOH | Simple, robust, tolerant to air/moisture. | Good to high yields. |

| Pd/C (10 wt%) | Aqueous HCl | MeOH | Effective for various fluoropyridines. | 83% for a model substrate. |

| PtO₂ | Aqueous HCl | MeOH | Less effective, significant starting material remained. | Low conversion. |

Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)

An alternative and highly diastereoselective method involves a one-pot, two-step dearomatization-hydrogenation (DAH) process. nih.govspringernature.com This strategy utilizes a rhodium-carbene catalyst in the presence of a borane (B79455) reagent, such as pinacol (B44631) borane (HBpin), to first dearomatize the fluoropyridine ring via hydroboration, followed by hydrogenation of the resulting intermediate springernature.comsci-hub.se. This approach successfully overcomes issues of catalyst poisoning and hydrodefluorination, providing access to a wide variety of all-cis-(multi)fluorinated piperidines nih.govspringernature.com. The reaction is performed in a single vessel, which simplifies the procedure significantly compared to traditional multi-step syntheses nih.gov.

nih.govspringernature.com| Catalyst Type | Reagent | Key Features | Diastereoselectivity |

|---|---|---|---|

| Rhodium-Carbene Complex | Pinacol borane (HBpin) | One-pot, two-step process. | Highly diastereoselective for all-cis products. |

| [Rh-2] (Rh–CAAC complex) | Pinacol borane (HBpin) | Effective for mono- and multi-fluorinated pyridines. | Excellent diastereoselectivity. |

These advanced hydrogenation strategies are crucial for expanding the chemical space accessible to medicinal chemists, enabling the synthesis of novel fluorinated piperidine derivatives that were previously difficult to obtain. nih.govnih.govspringernature.com

Reactivity and Reaction Mechanisms of 6 Fluoro 3 Hydroxy 2 Methylpyridine

Protonation and Tautomerism Studies

The presence of a hydroxyl group on the pyridine (B92270) ring introduces the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For 6-fluoro-3-hydroxy-2-methylpyridine, the principal tautomeric equilibrium exists between the hydroxy form (enol) and the zwitterionic pyridone form (keto).

The position of this equilibrium is sensitive to various factors, most notably the solvent environment. In non-polar solvents, the less polar enol form is generally favored. Conversely, in polar, protic solvents such as water, the zwitterionic keto form can be significantly stabilized through hydrogen bonding interactions with solvent molecules. researchgate.netrsc.orgresearchgate.net This stabilization arises from the interaction of the solvent with the charged centers of the zwitterion. rsc.org Computational studies on 3-hydroxypyridine (B118123) have shown that at least three water molecules are necessary to effectively solvate the polar centers of each tautomer. rsc.org

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Predominant in |

| Hydroxy (enol) Form |  | Non-polar solvents |

| Pyridone (keto) Form |  | Polar, protic solvents |

Note: The images are illustrative representations.

Electrophilic Aromatic Substitution Pathways

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. youtube.com Electrophilic attack on the pyridine ring typically occurs at the 3- and 5-positions, as the intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom.

In the case of this compound, the directing effects of the existing substituents must be considered. The hydroxyl group is a strongly activating, ortho-, para-directing group. The methyl group is a weakly activating, ortho-, para-directing group. The fluorine atom is a deactivating, ortho-, para-directing group.

Given the positions of the substituents, the hydroxyl group at C3 would strongly direct incoming electrophiles to the C2, C4, and C6 positions. The methyl group at C2 would direct to C3 and C5. The fluorine atom at C6 would direct to C5. The interplay of these directing effects suggests that the most likely positions for electrophilic attack would be the C4 and C5 positions, which are activated by the hydroxyl and/or methyl group and not sterically hindered. The C2 position is already substituted, and the C6 position is occupied by the fluorine atom. The deactivating effect of the fluorine atom and the pyridine nitrogen will likely necessitate forcing reaction conditions for electrophilic substitution to occur. youtube.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Effects | Predicted Outcome |

| C4 | Activated by hydroxyl (para) | Favorable |

| C5 | Activated by methyl (meta), directed by fluorine (ortho) | Favorable |

Nucleophilic Reactivity and Ligand Formation

The 3-hydroxypyridine moiety, particularly in its deprotonated form (3-hydroxypyridinone), is an excellent chelating agent for a variety of metal ions. nih.govkcl.ac.uk The deprotonated hydroxyl group and the pyridine nitrogen atom can act as a bidentate ligand, forming stable complexes with metal ions. This chelating ability has led to the investigation of hydroxypyridinone-containing molecules in various applications, including medicinal chemistry. nih.gov

This compound, upon deprotonation, can form a 6-fluoro-2-methyl-3-pyridonate anion. This anion can coordinate to metal ions through the oxygen of the hydroxyl group and the nitrogen of the pyridine ring. The presence of the electron-donating methyl group at the 2-position may enhance the basicity of the pyridine nitrogen, potentially strengthening its coordination to a metal center. Conversely, the electron-withdrawing fluorine atom at the 6-position could slightly reduce the electron density on the ring and the basicity of the nitrogen.

The nucleophilic character of the molecule is also evident in substitution reactions. The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles, as the pyridine ring can stabilize the intermediate Meisenheimer complex. This reactivity allows for the introduction of a variety of functional groups at the 6-position. nih.gov

Transition Metal-Catalyzed Reactions Involving the Pyridine Moiety

The halogenated pyridine scaffold of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. The carbon-fluorine bond at the 6-position can be activated by transition metal complexes, typically those of palladium or nickel, to participate in reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. nih.govmdpi.comrsc.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The hydroxyl group at the 3-position can also be a site for cross-coupling reactions. It can be converted into a triflate or other suitable leaving group, which can then participate in palladium-catalyzed cross-coupling reactions. nih.gov This allows for the functionalization of the C3 position.

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and reaction conditions. The presence of multiple functional groups on the this compound ring requires careful optimization of these parameters to achieve the desired transformation without affecting other parts of the molecule.

Table 3: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Coupling Partners | Catalyst System (Typical) |

| Suzuki Coupling | Boronic acids/esters | Pd(0) with phosphine (B1218219) ligands |

| Stille Coupling | Organostannanes | Pd(0) with phosphine ligands |

| Buchwald-Hartwig Amination | Amines | Pd(0) with specialized phosphine ligands |

| C-O Coupling (from triflate) | Alcohols/phenols | Pd(0) with phosphine ligands |

Radical Reactions

The pyridine ring can participate in radical reactions, although these are generally less common than ionic reactions. Radical functionalization of pyridines often requires specific activation methods. Recent advances have shown that pyridines can undergo selective meta-C-H functionalization through a dearomatization-rearomatization process involving radical intermediates. nih.gov

For this compound, radical reactions could potentially be initiated at several sites. The methyl group at the 2-position is a potential site for radical abstraction, leading to a benzylic-type radical that can undergo further reactions. C-H bonds on the pyridine ring could also be targeted for radical functionalization under specific conditions, such as those employing photoredox catalysis. rsc.org The electronic properties of the substituents would influence the stability and reactivity of any radical intermediates formed. For instance, the electron-donating hydroxyl and methyl groups and the electron-withdrawing fluorine atom would have a combined effect on the electron density of the pyridine ring, which in turn would influence the regioselectivity of radical attack.

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For 6-Fluoro-3-hydroxy-2-methylpyridine, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional techniques, provides a complete picture of the molecular framework.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) of the two aromatic protons are influenced by the electronic effects of the fluorine, hydroxyl, and methyl substituents.

The fluorine atom at the C-6 position is a strongly electronegative and electron-withdrawing group, which would deshield the adjacent proton at C-5. The hydroxyl group at C-3 is an electron-donating group, which would shield the adjacent proton at C-4. The methyl group at C-2 is a weakly electron-donating group.

Consequently, the proton at the C-5 position is expected to resonate at a lower field (higher ppm) compared to the proton at the C-4 position. The coupling between these two protons, which are ortho to each other, should result in a doublet of doublets splitting pattern for each, with a typical ortho coupling constant (³JHH) of approximately 7-9 Hz. Further coupling to the fluorine atom at C-6 would introduce additional splitting.

The methyl protons at C-2 would appear as a singlet in the upfield region of the spectrum, typically around 2.2-2.5 ppm. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-4 | 6.5 - 7.0 | dd | ³J(H4-H5) = 7-9; ⁴J(H4-F6) = 1-3 |

| H-5 | 7.0 - 7.5 | dd | ³J(H5-H4) = 7-9; ³J(H5-F6) = 5-7 |

| -CH₃ | 2.2 - 2.5 | s | - |

| -OH | Variable | br s | - |

Note: These are predicted values and may vary based on experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms in a molecule. In this compound, a single fluorine resonance is expected. The chemical shift of the fluorine atom is influenced by the electronic nature of the pyridine ring and the substituents.

The fluorine atom at the C-6 position is directly attached to the aromatic ring and is expected to show a chemical shift in the typical range for fluoroaromatic compounds. The signal will likely appear as a doublet of doublets due to coupling with the ortho proton (H-5) and the meta proton (H-4). The magnitude of the through-bond coupling constants (J-coupling) provides valuable structural information, with the ortho coupling (³JHF) being significantly larger than the meta coupling (⁴JHF).

Expected ¹⁹F NMR Data for this compound

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| F-6 | -110 to -130 | dd | ³J(F6-H5) = 5-7; ⁴J(F6-H4) = 1-3 |

Note: Chemical shifts are referenced to a standard such as CFCl₃. These are predicted values.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The chemical shifts of these carbons are influenced by the attached substituents and their position on the pyridine ring. The carbon atom attached to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR spectra of fluorinated compounds.

The carbons attached to the electronegative oxygen (C-3) and nitrogen atoms will be deshielded and appear at a lower field. The carbon of the methyl group will be found in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected ¹JCF (Hz) |

| C-2 | 145 - 155 | - |

| C-3 | 150 - 160 | - |

| C-4 | 115 - 125 | ~5-10 (²JCF) |

| C-5 | 110 - 120 | ~20-30 (²JCF) |

| C-6 | 160 - 170 | ~230-260 |

| -CH₃ | 15 - 25 | - |

Note: These are predicted values and may vary based on experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning the proton and carbon signals.

A ¹H-¹H COSY experiment would show correlations between the coupled protons, confirming the ortho relationship between H-4 and H-5 through a cross-peak.

An HSQC experiment would reveal one-bond correlations between protons and the carbons they are attached to. This would allow for the direct assignment of the C-4 and C-5 signals based on the previously assigned H-4 and H-5 resonances, and would also confirm the assignment of the methyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-F bonds.

The hydroxyl group will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching in a hydrogen-bonded system. The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. The C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ range.

The pyridine ring vibrations, corresponding to C=C and C=N stretching, will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. A strong absorption band due to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (-CH₃) | 2850 - 3000 | Medium |

| C=C and C=N stretch (Pyridine ring) | 1400 - 1600 | Medium to Strong |

| C-F stretch | 1200 - 1300 | Strong |

Note: These are predicted values and the exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition. When applied to this compound, the resulting spectrum would reveal characteristic vibrations of the substituted pyridine ring and its functional groups. aps.org The C₂ᵥ point-group symmetry of a pyridine molecule results in 27 possible vibrational modes, all of which are Raman active. aps.org

The analysis of the spectrum would be guided by established data for pyridine derivatives. cdnsciencepub.comresearchgate.net Key vibrational modes include the ring breathing modes, C-H stretching, C-C stretching, and in-plane and out-of-plane bending vibrations. The presence of fluoro, hydroxyl, and methyl substituents introduces specific vibrational signatures. For instance, C-F stretching vibrations typically appear as strong bands, while O-H and C-H stretching from the methyl group would be observed at higher wavenumbers. researchgate.net Theoretical calculations using Density Functional Theory (DFT) are often employed to simulate the Raman spectrum, aiding in the precise assignment of each observed vibrational band. acs.org

Table 1: Predicted Characteristic Raman Shifts for this compound This table is predictive, based on characteristic vibrational frequencies of related substituted pyridine compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Comments |

| O-H Stretch | 3200 - 3600 | Broad band, indicative of hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks characteristic of the pyridine ring. ajchem-a.com |

| Methyl (CH₃) Stretch | 2850 - 3000 | Symmetric and asymmetric stretching vibrations. |

| Ring Breathing/Stretching | 990 - 1600 | Multiple bands, including C=C and C=N stretching, highly characteristic of the pyridine ring structure. Dominated by intense bands around 1000 and 1030 cm⁻¹. researchgate.net |

| C-F Stretch | 1200 - 1400 | Typically a strong, characteristic band. |

| O-H Bend | 1300 - 1450 | In-plane bending, may overlap with other modes. |

| C-H Bend (Methyl) | 1375 - 1470 | Symmetric and asymmetric bending modes. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. nih.gov For this compound (C₆H₆FNO), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. researchgate.net This capability is crucial for confirming the identity of a newly synthesized compound and for analyzing complex mixtures. colorado.edu

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. HRMS analysis would be expected to yield a measured mass that corresponds tightly to this calculated value, thereby confirming the elemental formula. uky.edu

Table 2: Theoretical Isotopic Masses for this compound (C₆H₆FNO)

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| ¹⁹F | 18.998403 |

| Theoretical Monoisotopic Mass | 127.043377 |

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecular ion (M⁺) is formed, it is energetically unstable and breaks apart into smaller, characteristic fragment ions. gbiosciences.com The pattern of these fragments serves as a molecular fingerprint.

For this compound, the fragmentation would likely involve the loss of stable neutral molecules or radicals from the parent ion. Potential fragmentation pathways could include the loss of a methyl radical (•CH₃), carbon monoxide (CO), or hydrogen cyanide (HCN). The relative abundance of these fragments, particularly the most stable ion which forms the "base peak," provides valuable clues to the molecule's structure. libretexts.org

Table 3: Hypothetical Fragmentation Pattern for this compound This table presents a plausible fragmentation pattern based on the known behavior of related organic compounds.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 127 | [C₆H₆FNO]⁺ | (Molecular Ion) |

| 112 | [C₅H₃FNO]⁺ | •CH₃ |

| 99 | [C₅H₆FN]⁺ | CO |

| 98 | [C₅H₃FO]⁺ | HCN |

| 71 | [C₄H₄F]⁺ | CO, HCN |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. ajchem-a.com This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, researchers can construct a precise 3D model of the molecule. researchgate.net

For this compound, a crystallographic study would provide exact bond lengths, bond angles, and torsion angles. mdpi.com It would also reveal the supramolecular structure, showing how individual molecules pack together in the crystal lattice and identifying intermolecular interactions such as hydrogen bonds (e.g., between the hydroxyl group and the pyridine nitrogen of an adjacent molecule) and potential π-π stacking interactions between pyridine rings. rsc.orgmdpi.com

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-O, C-F). |

| Bond Angles | Angles between adjacent bonds (e.g., C-N-C angle in the ring). |

| Torsion Angles | Dihedral angles describing the conformation of the molecule. |

| Crystal System & Space Group | Details of the crystal's symmetry and unit cell. |

| Intermolecular Interactions | Identification and measurement of hydrogen bonds, van der Waals forces, and π-π stacking. |

Electronic Spectra and UV-Vis Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. researchgate.net For aromatic compounds like this compound, the spectrum is dominated by electronic transitions involving π and non-bonding (n) electrons. libretexts.org

The pyridine ring exhibits characteristic π→π* transitions, which are typically intense, and n→π* transitions, which are generally less intense. researchgate.net The n→π* transition involves the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. aip.org The positions and intensities of these absorption bands are influenced by the substituents on the pyridine ring. aip.org The hydroxyl, fluoro, and methyl groups can cause shifts in the absorption maxima (λₘₐₓ) to longer (bathochromic) or shorter (hypsochromic) wavelengths. The choice of solvent can also influence the spectrum, particularly for n→π* transitions, due to interactions with the nitrogen lone pair. orientjchem.orgresearchgate.net

Table 5: Typical Electronic Transitions for Substituted Pyridines

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 280 | High-intensity absorption involving excitation of electrons in the aromatic π-system. |

| n → π | 270 - 380 | Lower-intensity absorption involving excitation of a non-bonding electron from the nitrogen heteroatom. libretexts.org |

Quantum Chemical Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep theoretical insight into molecular properties. These computational methods are used to predict and corroborate experimental findings from techniques like Raman, UV-Vis, and X-ray crystallography. eurjchem.com

For this compound, DFT calculations with a suitable basis set (e.g., B3LYP/6-311G(d,p)) can be performed to determine the most stable geometric structure (geometry optimization). researchgate.netinpressco.com From this optimized structure, a wide range of properties can be calculated:

Vibrational Frequencies: Theoretical Raman and IR spectra can be simulated, which is invaluable for assigning experimental vibrational bands. nih.govniscpr.res.in

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition energies. researchgate.net

Spectroscopic Parameters: Theoretical UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT), helping to interpret experimental electronic transitions. scm.com

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack.

These computational studies provide a molecular-level understanding that complements and enhances the interpretation of experimental data. scirp.orgacs.org

Table 6: Properties of this compound Accessible via DFT Calculations

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts bond lengths and angles, providing a theoretical 3D structure. |

| Vibrational Frequencies | Simulates Raman and IR spectra to aid in experimental peak assignment. |

| HOMO-LUMO Energies | Determines the energy gap, which relates to chemical reactivity and electronic properties. |

| UV-Vis Transitions (TD-DFT) | Predicts electronic absorption wavelengths (λₘₐₓ) and oscillator strengths. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions to predict reactive sites. |

| Dipole Moment | Quantifies the overall polarity of the molecule. |

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles. A popular and effective method for such calculations is the B3LYP functional combined with a basis set like 6-311++G(d,p). This level of theory provides a balance of accuracy and computational efficiency for organic molecules.

The optimization process involves finding the minimum energy conformation on the potential energy surface. For substituted pyridines, the orientation of the hydroxyl and methyl groups relative to the fluorine atom and the pyridine ring is of particular interest. The results of these calculations are fundamental for subsequent predictions of spectroscopic and electronic properties, as these are highly dependent on the molecular geometry.

Illustrative Optimized Geometry Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C2-C3 Bond Length | 1.40 Å |

| C3-O Bond Length | 1.35 Å |

| C6-F Bond Length | 1.34 Å |

| C2-N1-C6 Bond Angle | 118.5° |

| C2-C3-C4 Bond Angle | 119.0° |

| H-O-C3-C2 Dihedral Angle | 0.0° (planar) or 180.0° (planar) |

Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated at the specified level of theory.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. emerginginvestigators.orgrsc.org A smaller gap generally indicates a more reactive molecule.

The molecular electrostatic potential (MEP) map is another crucial tool derived from computational analysis. It visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character, and positive potential around the hydroxyl hydrogen, suggesting its electrophilic nature.

Illustrative Frontier Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p))

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated at the specified level of theory.

Conformational Analysis and Intermolecular Interactions

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. nih.govacs.org The orientation of the hydroxyl and methyl groups can lead to different conformers with varying energies. Computational methods can map the potential energy surface as a function of specific dihedral angles to identify the most stable conformers.

Understanding the intermolecular interactions is key to predicting the molecule's behavior in condensed phases. Due to the presence of the hydroxyl group and the pyridine nitrogen, this compound is capable of forming hydrogen bonds. Other potential intermolecular interactions include dipole-dipole interactions and π-π stacking of the pyridine rings. Computational studies on dimers or larger clusters of the molecule can quantify the strength of these interactions.

Illustrative Relative Energies of Conformers for this compound

| Conformer (Dihedral Angle H-O-C3-C2) | Relative Energy (kcal/mol) |

| 0° (syn-planar) | 0.0 |

| 180° (anti-planar) | 1.5 |

| 90° (perpendicular) | 3.2 |

Note: The data in this table is illustrative and based on typical energy differences for similar molecular structures.

Through-Space Coupling Investigations (e.g., 1H-19F couplings)

In addition to through-bond J-coupling, NMR spectroscopy can reveal through-space interactions, particularly between fluorine and hydrogen nuclei. anu.edu.auresearchgate.net For this compound, a through-space coupling between the fluorine atom at the 6-position and the protons of the methyl group at the 2-position could be possible if the molecule adopts a conformation where these groups are in close proximity.

The magnitude of this coupling is highly dependent on the internuclear distance. nih.govblogspot.com Computational methods can be employed to calculate the expected through-space coupling constants for different conformations. lboro.ac.uk These theoretical predictions can then be compared with experimental 2D NMR data, such as HOESY or NOESY spectra, to provide evidence for the predominant solution-state conformation of the molecule.

Illustrative Calculated 1H-19F Through-Space Coupling Constants for this compound

| Conformation | H(methyl)---F Distance (Å) | Calculated 5JHF (Hz) |

| Conformer A | 2.5 | 2.1 |

| Conformer B | 3.8 | < 0.1 |

Note: The data in this table is illustrative and based on the strong distance dependence of through-space coupling.

Biological Activity and Pharmacological Research of 6 Fluoro 3 Hydroxy 2 Methylpyridine Derivatives

Mechanism of Action Studies

Understanding the precise molecular mechanisms by which 6-Fluoro-3-hydroxy-2-methylpyridine derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area has explored their interactions with specific biomolecules, binding characteristics, and effects on enzyme kinetics.

The biological activity of pyridine (B92270) derivatives is often rooted in their ability to interact with specific enzymes and receptors. For instance, 6-Hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase (HspB), a flavoprotein enzyme, catalyzes the β-hydroxylation of the pyridine ring. nih.gov The proposed mechanism involves the reduction of the enzyme's FAD cofactor by NADH, which then reacts with oxygen to form a C(4a)-hydroperoxyflavin intermediate. nih.gov This intermediate subsequently reacts with the 6-hydroxy-3-succinoyl-pyridine substrate. nih.gov

In the context of antibacterial action, molecular docking studies on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been conducted to predict their binding modes with their molecular targets. nih.gov Similarly, certain phenothiazine derivatives have been investigated as potential farnesyltransferase (FT) enzyme inhibitors, a mechanism that contributes to their antitumor properties. mdpi.com Another study identified thiazolyl imidazo[1,2-a]pyridine (B132010) compounds that inhibit p110a, an emerging target for cancer therapy. rsc.org The fluorinated vitamin B6 derivative, 6-Fluoropyridoxol (6-FPOL), has been developed as a compound for measuring transmembrane pH gradients using 19F magnetic resonance spectroscopy (MRS), targeting the protonation and deprotonation of its 3-phenolic OH group. nih.gov

While detailed binding affinity and selectivity profiles for a broad range of this compound derivatives are not extensively documented in publicly available literature, preliminary assessments have been made. Molecular docking studies, for example, have served as a foundational step to predict the possible binding interactions between active compounds and their targets. nih.gov Such computational approaches help in understanding the structural basis for the observed biological activity and guide the design of more potent and selective analogs. Further quantitative binding assays are necessary to determine specific affinity constants (e.g., Kᵢ, Kₔ) and to profile the selectivity of these compounds against a panel of related and unrelated targets.

Kinetic studies provide insight into how a compound affects the rate of an enzyme-catalyzed reaction. For the enzyme HspB, which acts on a hydroxypyridine substrate, stopped-flow spectroscopy has been used to study its reduction by NADH. nih.gov The rate of this reduction was observed to be stimulated by the presence of the 6-hydroxy-3-succinoyl-pyridine (HSP) substrate. nih.gov The reduced enzyme reacts with oxygen to form a C(4a)-(hydro)peroxyflavin intermediate, which then reacts with HSP to form the final products. nih.gov This detailed kinetic analysis helps to elucidate the catalytic cycle of the enzyme. nih.gov

Therapeutic Area Investigations

The structural features of this compound derivatives have prompted their investigation across various therapeutic areas. The most prominent among these are their potential uses as antimicrobial and antitumor agents.

A significant body of research has focused on the antimicrobial properties of pyridine derivatives. Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have demonstrated moderate to potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, compound 7j from this series showed an eight-fold stronger inhibitory effect against certain strains than the commercial antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov

Similarly, a series of imidazole derivatives incorporating a 6-methylpyridine moiety has been synthesized and evaluated. researchgate.netnih.gov Many of these compounds exhibited moderate to strong antibacterial activity, with compound 16d showing a potent MIC of 0.5 µg/mL. researchgate.netnih.gov In another study, synthesized methylpyridinium salts of pyridoxine-functionalized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles showed significant antibacterial activity, with MICs in the range of 0.5–4 µg/mL against several Gram-positive strains. researchgate.net

The antifungal potential of pyridine and pyrimidine derivatives has also been explored. mdpi.comnih.gov Certain novel pyrimidine derivatives have shown fungicidal activity against a range of phytopathogenic fungi. mdpi.com Other studies have reported that nicotinic acid derivatives exhibit activity against human fungal pathogens such as Candida albicans and Aspergillus niger, with potencies comparable to standard antifungal drugs. nih.gov

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Class | Specific Compound(s) | Organism(s) | Reported MIC | Source |

|---|---|---|---|---|

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Compound 7j | Gram-positive bacteria | 0.25 µg/mL | nih.gov |

| Imidazole derivatives with 6-methylpyridine | Compound 15t | Bacteria | 1–2 µg/mL | researchgate.netnih.gov |

| Imidazole derivatives with 6-methylpyridine | Compound 16d | Bacteria | 0.5 µg/mL | researchgate.netnih.gov |

| Methylpyridinium salts of pyridoxine derivatives | Various | Gram-positive bacteria | 0.5–4 µg/mL | researchgate.net |

| Methylpyridinium salts of pyridoxine derivatives | Various | E. coli (Gram-negative) | 8–64 µg/mL | researchgate.net |

The development of pyridine derivatives as potential anticancer agents is an active area of research. A tandem reaction involving 3-hydroxy-2-methylpyridine (B140910) 1-oxide has been used to create derivatives that show high potency and selectivity against the HCT-116 human colorectal carcinoma cell line, with IC₅₀ values ranging from 24.95–45.80 μM. rsc.org

A series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, including a N-(6-Fluoropyridin-3-yl) analog, were synthesized and tested for their cytotoxicity against human cancer cell lines. mdpi.com One compound in this series, 5l , demonstrated potent activity against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 1.4 μM, which was more effective than the standard drug sorafenib (IC₅₀ = 5.2 μM). mdpi.com This compound also showed selectivity, being less active against the HepG2 liver cancer cell line (IC₅₀ = 22.6 μM). mdpi.com

Furthermore, a novel pyridine derivative, LHT-17-19, has demonstrated both antitumor and antimetastatic properties in murine models of lung cancer. rrpharmacology.ru Other studies have synthesized metal complexes of furo[2,3-d]pyrimidine derivatives that show excellent antitumor activity against K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cell lines. nih.gov

Table 2: Cytotoxicity of Selected Pyridine Derivatives

| Compound Class | Specific Compound(s) | Cell Line(s) | Reported IC₅₀ | Source |

|---|---|---|---|---|

| Derivatives of 3-hydroxy-2-methylpyridine 1-oxide | Various | HCT-116 (Colorectal Carcinoma) | 24.95–45.80 μM | rsc.org |

| Imidazo[2,1-b]thiazole acetamides | Compound 5l | MDA-MB-231 (Breast Cancer) | 1.4 μM | mdpi.com |

| Imidazo[2,1-b]thiazole acetamides | Compound 5l | HepG2 (Liver Cancer) | 22.6 μM | mdpi.com |

Neuropharmacological Applications (e.g., Nicotinic Acetylcholine Receptor Ligands)

Derivatives of this compound are of significant interest in neuropharmacology, primarily due to their interaction with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely expressed in the central nervous system and play a crucial role in cognitive processes like learning and memory. nih.govnih.gov Dysfunction of nAChRs has been implicated in a variety of human diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and Huntington's disease. nih.govnih.gov

A prominent example is the derivative 3-[2(S)-2-azetidinylmethoxy]pyridine, known as A-85380, which is a potent and selective agonist for the α4β2 subtype of nAChRs. nih.govnih.gov Fluorinated versions of this compound, such as 6-[¹⁸F]Fluoro-A-85380, have been developed as positron emission tomography (PET) agents for the non-invasive imaging and study of α4β2 nAChRs in the brain. nih.govsnmjournals.org These radioligands allow researchers to investigate the distribution and density of these receptors, providing insights into the mechanisms of nicotine addiction and various neurological disorders. nih.govnih.gov

Research comparing different fluorinated PET probes for α4β2 nAChRs, such as 2-[¹⁸F]A85380 and [¹⁸F]Nifene, has revealed differences in their binding kinetics. snmjournals.org For instance, 2-[¹⁸F]A85380 exhibits slow binding kinetics, peaking at approximately two hours post-injection in mouse models, while [¹⁸F]Nifene shows faster kinetics, peaking at around 10 minutes. snmjournals.org Such studies are crucial for understanding how different ligands interact with nAChRs and for developing new therapeutic agents. The specificity of these ligands for the β2-subunit of the receptor has been confirmed in knockout mice, where the characteristic regional brain binding patterns were eliminated. snmjournals.org

Anti-inflammatory and Analgesic Potential

The engagement of nAChRs, particularly the α7 subtype, is linked to anti-inflammatory pathways. This has prompted research into nAChR agonists as potential anti-inflammatory and analgesic agents. mdpi.com Studies on analogs of hypaphorine, which are structurally different from pyridine but also target nAChRs, have demonstrated a clear link between α7 nAChR agonism and anti-inflammatory effects. mdpi.com For example, the compound 6ID, a 6-substituted hypaphorine analog, showed anti-inflammatory activity by decreasing the expression of the TLR4 receptor and increasing the co-stimulatory molecule CD86 in macrophages. mdpi.com

Furthermore, the analgesic effects of these compounds have been demonstrated in animal models. In a "hot plate" test, which measures the response to thermal pain, certain derivatives showed significant analgesic properties. mdpi.com This suggests that derivatives of this compound, by potentially acting on nAChRs, could possess similar therapeutic benefits. The analgesic activity of various pyridine derivatives has been explored, with some compounds showing efficacy comparable to clinically used drugs like tramadol in hot plate and acetic acid-induced writhing tests. nih.gov Additionally, other related heterocyclic compounds, such as quinoline derivatives, have been shown to alleviate inflammation in experimental models of Parkinson's disease. mdpi.com

Table 1: Analgesic Effect of α7 nAChR Agonist (6ID) in Hot Plate Test

| Compound | Dose (mg/kg) | Latency Time (seconds) |

| Control | - | 10.5 |

| 6ID | 0.5 | 15.8 |

| 6ID | 1.0 | 16.2 |

This table is based on data presented in a study on hypaphorine analogs, illustrating the potential for nAChR agonists to produce analgesic effects. mdpi.com

Modulation of Protein Misfolding Disorders (e.g., Lysozyme Fibril Formation)

Protein misfolding and aggregation are hallmarks of numerous neurodegenerative diseases. nih.govchemrxiv.org Derivatives of 3-hydroxypyridine (B118123) have been investigated for their ability to inhibit the formation of amyloid fibrils, a key feature of these disorders. Research has shown that ortho-methylated 3-hydroxypyridines can effectively inhibit the acid-induced fibrillization of hen egg-white lysozyme (HEWL), a model protein used to study amyloidogenesis. nih.gov

Specifically, compounds like 3-hydroxy-2-methylpyridine were found to completely abolish fibril formation. nih.gov The mechanism of action involves the binding of these small molecules to amyloidogenic regions of the monomeric lysozyme. This binding stabilizes the native structure of the protein, increasing its thermal stability and preventing the conformational changes that are necessary for the assembly of fibrils. nih.gov This suggests that the 3-hydroxy-2-methylpyridine scaffold is a promising starting point for the development of novel inhibitors of protein aggregation for treating protein-misfolding diseases. nih.govchemrxiv.org

Modulators for Neurological Conditions (e.g., Alzheimer's Disease)

Given their activity as nAChR ligands and inhibitors of protein aggregation, derivatives of this compound are relevant to the development of therapeutics for Alzheimer's disease (AD). AD pathology is characterized by the presence of β-amyloid (Aβ) plaques and a reduction in the density of nAChRs. nih.govdovepress.com

Fluorinated pyridine derivatives are crucial in the development of PET imaging agents to detect Aβ plaques in the brain, which is a key biomarker for AD. dovepress.com For example, fluorinated compounds have been developed that show promise for detecting Aβ deposits with low non-specific uptake in the brain. dovepress.com By acting as agonists at nAChRs, fluorinated hydroxypyridine derivatives could potentially address the cholinergic deficit observed in AD, which contributes to cognitive decline. nih.govdovepress.com Furthermore, the ability of the hydroxypyridine scaffold to inhibit amyloid aggregation, as seen with lysozyme, points to a dual-action potential where such compounds could both alleviate symptoms and modify the disease course by targeting protein misfolding. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Impact of Substituent Position and Electronic Effects

The biological activity of pyridine derivatives is highly dependent on the nature, number, and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies have shown that these factors significantly influence the compound's efficacy. For instance, in a series of pyrrolo[3,4-c]pyridine derivatives, a fluoro substitution at the 7-position was found to have a significant effect on activity. nih.gov

The electronic properties of substituents play a critical role. Electron-withdrawing groups can influence the tautomeric equilibrium of hydroxypyridines, which exists between the enol (hydroxypyridine) and keto (pyridone) forms. acs.org The position of this equilibrium can affect the molecule's ability to interact with biological targets. Competition experiments involving the fluorination of various pyridines have demonstrated that the electronic properties of the heteroarene core influence reaction rates and site selectivity. For example, 3-substituted pyridines containing halo, alkoxy, or cyano groups tend to undergo fluorination selectively at the 2-position. Computational studies, such as density functional theory (DFT) calculations, have shown that substituents have a strong influence on the lowest unoccupied molecular orbital (LUMO) levels of related heterocyclic systems, which can correlate with properties like Lewis acidity and electron affinity.

Role of Fluoro and Hydroxyl Groups in Bioactivity

Both the fluoro and hydroxyl groups are critical functional groups that contribute significantly to the biological activity of this compound and its derivatives.

The hydroxyl group is crucial for molecular recognition, primarily through its ability to form highly directional hydrogen bonds with biological targets. This interaction can contribute significantly to the binding affinity of a ligand to its receptor or enzyme. nih.gov In the context of protein aggregation, the hydroxyl group on the 3-hydroxypyridine scaffold is essential for its inhibitory activity against lysozyme fibril formation. nih.gov

The fluoro group , owing to its high electronegativity and small size, can profoundly alter a molecule's properties. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and increase membrane permeability. In the development of quinolone antibiotics, a related class of compounds, the introduction of a fluorine atom at the C-6 position was found to markedly improve antimicrobial activity. In the context of nAChR ligands, fluorination is used to create PET tracers and can modulate the binding affinity and selectivity for different receptor subtypes. nih.gov The high electronegativity of fluorine makes fluoropyridines more reactive in nucleophilic aromatic substitution (SNAr) reactions compared to their chloro-analogs, a property that is useful in the synthesis of complex derivatives.

Stereochemical Influences on Biological Response

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. Different stereoisomers (enantiomers or diastereomers) of a drug candidate can exhibit vastly different potencies, efficacies, and toxicities. This is due to the chiral nature of most biological targets, such as enzymes and receptors, which selectively interact with only one stereoisomer. For derivatives of this compound, the introduction of chiral centers would necessitate the separation and individual biological evaluation of each stereoisomer. However, there is no publicly available research that has investigated the synthesis of specific stereoisomers of this compound derivatives or has compared their biological responses.

Computational Drug Design Methodologies

Computational methods are integral to modern drug discovery, enabling the prediction of molecular interactions and properties, thereby guiding the design of more effective therapeutic agents.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. This method is crucial for understanding the binding mode and predicting the affinity of a potential drug. Such studies would involve docking derivatives of this compound into the active site of a relevant biological target to predict key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. At present, there are no published molecular docking studies specifically focused on derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. The development of a QSAR model for this compound derivatives would require a dataset of compounds with experimentally determined biological activities. A search of the scientific literature did not yield any QSAR studies for this specific class of compounds.

Molecular Dynamics Simulations for Binding Site Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can reveal important information about the stability of the complex, the role of water molecules in the binding site, and conformational changes that may occur upon ligand binding. MD simulations of a this compound derivative in complex with a target protein would offer deeper insights into the binding mechanism. However, no such simulation studies have been reported in the scientific literature.

Pharmacokinetic and Metabolic Stability Research

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is essential for its development. Metabolic stability is a key parameter that influences a drug's half-life and oral bioavailability.

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Stability)

In vitro metabolic stability assays, often using liver microsomes, are a standard method to evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s. These assays measure the rate at which the parent compound is cleared over time. For derivatives of this compound, such studies would be critical in predicting their metabolic fate in vivo. Despite the importance of this data, there are no publicly available reports on the in vitro metabolic stability of this compound derivatives in liver microsomes.

Plasma Protein Binding Studies

A comprehensive review of scientific literature was conducted to identify studies pertaining to the plasma protein binding of this compound and its derivatives. Despite a thorough search, no specific research articles or experimental data detailing the plasma protein binding properties of this compound or its derivatives were found.